1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one
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Description
The compound contains several functional groups including a 1,2,4-triazole ring, a bicyclic octane ring, and a 3-chlorophenyl group. Compounds with these functional groups are often found in medicinal and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as 1H, 13C, and 31P NMR spectroscopy and mass spectrometry .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing similar compounds with variations in structure to understand their physical and chemical properties. For example, a study by Wu et al. (2015) detailed the synthesis and crystal structure characterization of a closely related compound, highlighting the significance of intermolecular hydrogen bonds and the stabilization of the compound's conformation through weak intermolecular interactions (Wu et al., 2015). These structural insights are crucial for the development of compounds with desired biological or physical properties.
Biological Activity
Derivatives of the compound have been studied for their potential biological activities. Lima-Neto et al. (2012) synthesized triazole derivatives and evaluated their antifungal activities against Candida strains, identifying specific derivatives with promising antifungal profiles (Lima-Neto et al., 2012). Such studies suggest potential therapeutic applications of these compounds in treating fungal infections.
Nematicidal Activity
Another avenue of research involves evaluating the nematicidal activities of azabicyclo octane derivatives. Xu et al. (2021) designed and synthesized derivatives targeting nematodes and found compounds with effective nematicidal activities, indicating potential applications in agriculture for pest control (Xu et al., 2021).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(8-14)4-7-18(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h1-3,8,11-12,15-17H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENWSMJMUPZRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one |
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